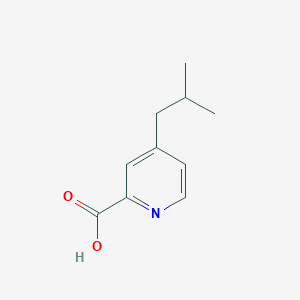

4-Isobutylpicolinic acid

Description

4-Isobutylpicolinic acid (systematic IUPAC name pending validation) is a substituted picolinic acid derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) attached to the pyridine ring at the 4-position. The isobutyl group is a branched alkyl substituent, which likely enhances lipophilicity and steric bulk compared to smaller or polar substituents. Such modifications influence solubility, bioavailability, and intermolecular interactions in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-(2-methylpropyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCNYLVHDJJYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-isobutylpyridine-2-carboxylic acid, while reduction could produce 4-isobutylpyridine-2-methanol.

Scientific Research Applications

4-Isobutylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 4-Isobutylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The isobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Isobutylpicolinic acid (inferred properties) with structurally related picolinic acid derivatives:

<sup>a</sup>logP values derived from experimental or predicted data in evidence.

Key Observations:

- Lipophilicity : The isobutyl group in this compound likely increases logP compared to polar derivatives like 4-(Hydroxymethyl)picolinic acid (logP -0.45) but remains lower than aromatic analogs like 5-(4-Acetamidophenyl)picolinic acid (logP 2.15).

- Solubility : Hydrophilic substituents (e.g., hydroxymethyl, hydroxy/methoxy) enhance water solubility, whereas bulky or aromatic groups reduce it.

Pharmacological and Industrial Relevance

- Pharmaceuticals : 4-(Hydroxymethyl)picolinic acid is a versatile intermediate for kinase inhibitors , whereas 5-(4-Acetamidophenyl)picolinic acid’s aromaticity aids in target-specific binding .

- Agrochemicals : 4-Chloropicolinic acid derivatives are key in herbicide formulations due to their stability and reactivity .

- Catalysis : Hydroxy/methoxy-substituted analogs (e.g., 4-Hydroxy-5-methoxypicolinic acid) serve as ligands in asymmetric catalysis .

Biological Activity

4-Isobutylpicolinic acid (IBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of IBP, summarizing its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an isobutyl group at the 4-position of the pyridine ring. Its chemical formula is C_12H_15NO_2, and it has a molecular weight of 205.25 g/mol. The compound's structure contributes to its ability to interact with various biological targets.

Research indicates that IBP exhibits several mechanisms of action, including:

- Anti-inflammatory Effects : IBP has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating its usefulness in neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that IBP possesses antimicrobial properties against certain bacterial strains.

Biological Activity Profiles

The biological activity profiles of IBP have been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of IBP, researchers treated macrophage cells with IBP and measured the levels of pro-inflammatory cytokines. The results indicated a significant reduction in TNF-α and IL-6 levels, demonstrating IBP's potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of IBP in a model of oxidative stress. Neuronal cells treated with IBP showed decreased markers of apoptosis compared to untreated controls, suggesting that IBP may be beneficial in conditions such as Alzheimer's disease.

Research Findings

Recent investigations into the biological activity of this compound have provided valuable insights:

- In Vitro Studies : Various cell lines have been utilized to assess the effects of IBP on inflammation and cell viability. Results consistently show that IBP can modulate inflammatory responses.

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of IBP in inflammatory diseases. These studies indicate that IBP administration leads to reduced inflammation markers and improved clinical outcomes.

Q & A

Q. What are the established synthesis protocols for 4-Isobutylpicolinic acid, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled temperature and solvent conditions. For validation:

- Use nuclear magnetic resonance (NMR) to confirm molecular structure by analyzing proton/carbon environments .

- Employ high-performance liquid chromatography (HPLC) to assess purity (>95% threshold recommended) .

- Cross-reference spectral data (e.g., IR, mass spectrometry) with published literature to verify consistency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer :

- Essential Techniques : NMR (¹H/¹³C), IR (functional group analysis), and X-ray crystallography (for solid-state structure).

- Resolving Conflicts :

- Replicate experiments under identical conditions.

- Compare results with peer-reviewed studies to identify outliers.

- Use systematic error analysis (e.g., calibration of instruments, solvent purity checks) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound using PICOT frameworks?

- Methodological Answer : Apply the PICOT framework to structure hypotheses:

- P (Population): Target biological system (e.g., enzyme/receptor).

- I (Intervention): Dose/concentration of this compound.

- C (Comparison): Control groups (e.g., untreated or alternative inhibitors).

- O (Outcome): Measured endpoints (e.g., binding affinity, metabolic activity).

- T (Time): Duration of exposure.

Example: "In [enzyme X] (P), does this compound (I), compared to [control compound] (C), alter catalytic activity (O) within a 24-hour incubation (T)?" .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

Q. How should clustered data (e.g., repeated measurements in pharmacokinetic studies) be analyzed statistically for this compound?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., multiple observations per subject):

- Fixed effects: Dose, time.

- Random effects: Inter-subject variability.

- Validate assumptions via residual plots and likelihood ratio tests .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Document reaction parameters (solvent, catalyst, temperature) in detail.

- Use Design of Experiments (DOE) to optimize yield/purity.

- Share protocols in supplementary materials with step-by-step workflows .

Methodological Guidance for Literature Synthesis

Q. How can researchers integrate fragmented findings on this compound into a systematic review?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.